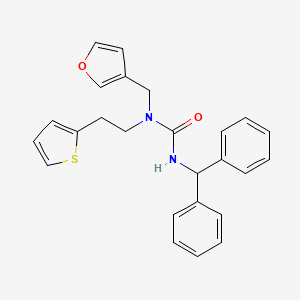
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly referred to as BU-48S, is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. Its unique molecular composition, characterized by the presence of a benzhydryl group, furan, and thiophene moieties, suggests potential pharmacological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by empirical findings and case studies.
Molecular Structure
- Molecular Formula : C25H24N2O2S
- Molecular Weight : 416.54 g/mol
- CAS Number : 1396853-55-6
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the urea class. For instance, in vitro assessments have shown that derivatives similar to BU-48S exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across different cancer types including lung and breast cancers .
The biological activity of BU-48S is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression.
- Cell Cycle Arrest : Some studies suggest that urea derivatives can induce cell cycle arrest at the G1 phase.
- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.
Antimicrobial Properties
In addition to its antitumor effects, BU-48S has shown promising antimicrobial activity. Research indicates that compounds with similar structural features possess significant antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as effective against both Gram-positive and Gram-negative bacteria .
Study 1: Antitumor Efficacy
A study published in May 2023 assessed the antitumor efficacy of various urea derivatives, including those structurally related to BU-48S. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of urea derivatives demonstrated that specific modifications to the thiophene and furan rings enhanced antibacterial activity against resistant strains of bacteria. The study concluded that structural optimization could lead to more potent antimicrobial agents.
Comparative Analysis of Biological Activity
| Compound Name | Antitumor Activity (GI50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| BU-48S | Varies by cell line | Effective against several strains |
| Compound X | 25.9 | 32 |
| Compound Y | 15.1 | 16 |
Propiedades
IUPAC Name |
3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c28-25(26-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)27(18-20-14-16-29-19-20)15-13-23-12-7-17-30-23/h1-12,14,16-17,19,24H,13,15,18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMHXDWKJYKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














